molecular formula C9H19NO3 B136185 N-Boc-(S)-(-)-2-amino-1-butanol CAS No. 150736-72-4

N-Boc-(S)-(-)-2-amino-1-butanol

Cat. No. B136185
M. Wt: 189.25 g/mol
InChI Key: LQRGWGOFPUXNOV-ZETCQYMHSA-N
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Description

N-Boc-(S)-(-)-2-amino-1-butanol is a chemical compound that is often used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and peptides. The "Boc" group refers to the tert-butyloxycarbonyl protecting group, which is commonly used to protect the amine functionality during chemical reactions.

Synthesis Analysis

The synthesis of N-Boc-protected amino alcohols, such as N-Boc-(S)-(-)-2-amino-1-butanol, can be achieved through several methods. One approach involves the reaction of N-Boc-N-tert-butylthiomethyl-protected alpha-aminoorganostannanes with n-BuLi to generate the corresponding alpha-aminoorganolithiums, which can then react with aldehydes to provide N-protected beta-amino alcohols with high diastereoselectivity . Another method includes the N-amination of amino acids and their derivatives using N-Boc-O-tosyl hydroxylamine as an efficient NH-Boc transfer reagent .

Molecular Structure Analysis

The molecular structure of N-Boc-(S)-(-)-2-amino-1-butanol includes a chiral center at the second carbon atom, which is important for the synthesis of enantiomerically pure compounds. The Boc group is attached to the nitrogen atom, providing steric protection and stability to the molecule during reactions.

Chemical Reactions Analysis

N-Boc-(S)-(-)-2-amino-1-butanol can undergo various chemical reactions due to its protected amine and alcohol functionalities. For instance, the Boc-protected beta-amino alcohols can be deprotected to primary amines either by treatment with NaH to generate oxazolidinones followed by basic hydrolysis or by acid treatment to furnish cyclic acetals, which can then be deprotected to primary amines . The electrophilic amination methodology can also be used to convert amino acid derivatives into Boc-hydrazino derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Boc-(S)-(-)-2-amino-1-butanol are influenced by the presence of the Boc group. This group increases the molecular weight and steric bulk of the compound, affecting its solubility and reactivity. The Boc group also provides resistance to certain types of chemical degradation, such as acidolysis, which is beneficial in multi-step synthetic procedures.

Scientific Research Applications

Efficient Catalysis and Amine Protection

One significant application of N-Boc-protected compounds is in the field of organic synthesis, particularly for the N-tert-butoxycarbonylation of amines. Heydari et al. (2007) showcased the use of H3PW12O40 as an efficient catalyst for the N-tert-butoxycarbonylation of amines, highlighting the chemoselective production of N-Boc derivatives in excellent yields without competitive side products. This process is crucial for peptide synthesis, where the N-Boc moiety acts as an important amine protecting group resistant to racemization (Heydari, Roohollah Kazem Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).

Thermodynamics and Solubility Studies

In the realm of physical chemistry, the solubility of Boc-protected amino acids in various solvents has been meticulously studied. Fan et al. (2016) measured the solubility of Boc-(R)-3-amino-4-(2, 4, 5-trifluorophenyl)butanoic acid across different temperatures and solvents. Their work emphasizes the impact of temperature on solubility and provides a comprehensive thermodynamic analysis, useful for designing purification and crystallization processes in drug synthesis (Fan, Yang, Guo, Hao, Li, Yang, & Hu, 2016).

Enzymatic and Chemical Synthesis

Vangnai, Arp, and Sayavedra-Soto (2002) discussed the metabolic pathways in Pseudomonas butanovora, demonstrating the enzymatic degradation of butane via alcohol dehydrogenases. This study provides insights into the biochemical applications of amino alcohols in microbial metabolism, underscoring the role of N-Boc-protected compounds in understanding and engineering biocatalytic processes (Vangnai, Arp, & Sayavedra-Soto, 2002).

Advanced Material and Surface Science

Javorskis et al. (2021) explored the use of N-Boc amino group deprotection for meso-scale surface patterning, leveraging self-assembled monolayers and water for localized chemical modifications. This innovative approach signifies the potential of N-Boc-protected compounds in developing advanced materials with precisely controlled chemical functionalities (Javorskis, Rakickas, Jankūnaitė, Talaikis, Niaura, Ulčinas, & Orentas, 2021).

Safety And Hazards

The safety data sheet for N-Boc-1,3-Diaminopropane, a similar compound, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle such compounds with care, using appropriate personal protective equipment and following safe laboratory practices.

Future Directions

Recent research has focused on developing more efficient and sustainable methods for N-Boc deprotection. For instance, a method using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) has been reported, which allows the deprotection of a wide variety of N-Boc derivatives in excellent yields . This strategy holds great potential for facilitating the synthesis of NCA and expanding the industrial application of synthetic polypeptides .

properties

IUPAC Name

tert-butyl N-[(2S)-1-hydroxybutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-5-7(6-11)10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRGWGOFPUXNOV-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40460467
Record name N-Boc-(S)-(-)-2-amino-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-(S)-(-)-2-amino-1-butanol

CAS RN

150736-72-4
Record name N-Boc-(S)-(-)-2-amino-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[(2S)-1-hydroxybutan-2-yl]carbamate
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